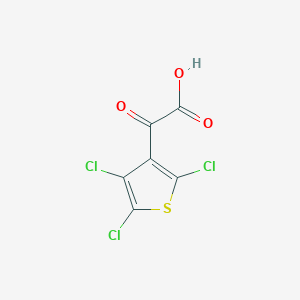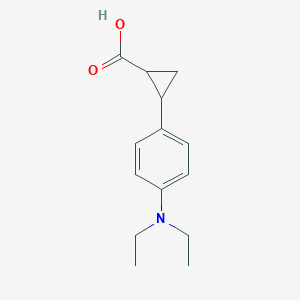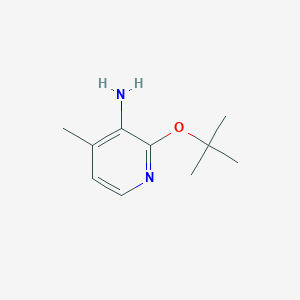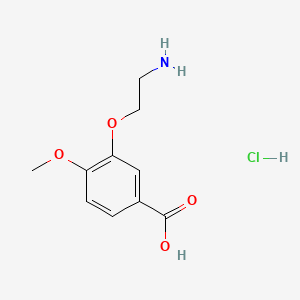
3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethoxy)-4-methoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminoethoxy group and a methoxy group attached to a benzoic acid core, making it a versatile molecule for research and industrial purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoethoxy)-4-methoxybenzoic acid hydrochloride typically involves the reaction of 3-(2-aminoethoxy)-4-methoxybenzoic acid with hydrochloric acidThe final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Aminoethoxy)-4-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aminoethoxy group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 3-(2-aminoethoxy)-4-methoxybenzaldehyde or 3-(2-aminoethoxy)-4-methoxybenzoic acid.
Reduction: Formation of 3-(2-aminoethoxy)-4-methoxybenzylamine.
Substitution: Formation of 3-(2-aminoethoxy)-4-methoxy-5-nitrobenzoic acid or 3-(2-aminoethoxy)-4-methoxy-5-bromobenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminoethoxy)-4-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2-aminoethoxy)-4-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethoxy group can interact with enzymes and receptors, modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport across cellular membranes .
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Aminoethoxy)benzoic acid hydrochloride
- 2,3-Dimethoxybenzoic acid
- 3-Acetoxy-2-methylbenzoic acid
- Aminoethoxyvinyl glycine hydrochloride
Uniqueness: 3-(2-Aminoethoxy)-4-methoxybenzoic acid hydrochloride is unique due to the presence of both aminoethoxy and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to similar compounds .
Eigenschaften
Molekularformel |
C10H14ClNO4 |
|---|---|
Molekulargewicht |
247.67 g/mol |
IUPAC-Name |
3-(2-aminoethoxy)-4-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-14-8-3-2-7(10(12)13)6-9(8)15-5-4-11;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
HVRGESLKDCDGOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)O)OCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



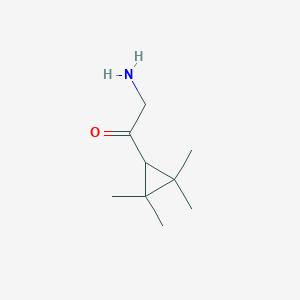

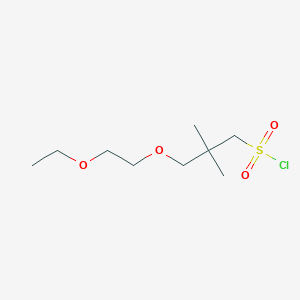

![(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine](/img/structure/B15309862.png)
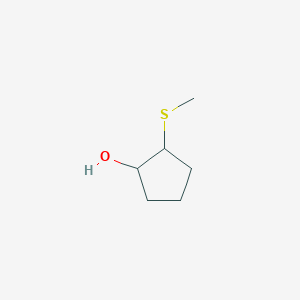
![Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15309884.png)
